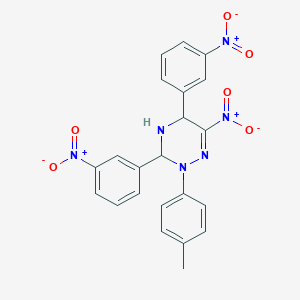![molecular formula C28H22I2N2O4 B15020940 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol)](/img/structure/B15020940.png)
2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL typically involves a multi-step process. One common method starts with the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. This reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed to obtain the pure imine product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: The compound’s chemical properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL include other aromatic compounds with similar structural features, such as:
- 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-METHOXYPHENOL
- 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-CHLOROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL
Uniqueness
The uniqueness of 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL lies in its specific arrangement of functional groups and the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C28H22I2N2O4 |
|---|---|
Poids moléculaire |
704.3 g/mol |
Nom IUPAC |
2-[[4-[4-[(2-hydroxy-3-iodophenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C28H22I2N2O4/c1-35-25-13-17(9-11-23(25)31-15-19-5-3-7-21(29)27(19)33)18-10-12-24(26(14-18)36-2)32-16-20-6-4-8-22(30)28(20)34/h3-16,33-34H,1-2H3 |
Clé InChI |
LHGANPHXBXFKKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC=C3)I)O)OC)N=CC4=C(C(=CC=C4)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15020857.png)
![(5E)-5-(3,4-dichlorobenzylidene)-3-[(phenylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15020863.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15020867.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020877.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15020885.png)
![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B15020892.png)
![4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile](/img/structure/B15020907.png)
![4-Chloro-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15020910.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B15020914.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-methylpropanehydrazide](/img/structure/B15020919.png)
![N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15020927.png)
![2-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15020933.png)
![6-methyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B15020946.png)

